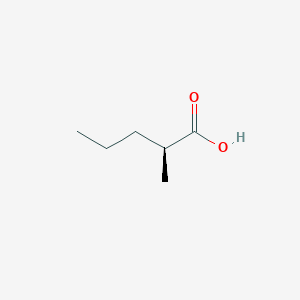

(S)-2-Methylpentanoic Acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

(2S)-2-methylpentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12O2/c1-3-4-5(2)6(7)8/h5H,3-4H2,1-2H3,(H,7,8)/t5-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OVBFMEVBMNZIBR-YFKPBYRVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC(C)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCC[C@H](C)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

116.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1187-82-2 | |

| Record name | (+)-2-Methylpentanoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1187-82-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Methylpentanoic acid, (S)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001187822 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-METHYLPENTANOIC ACID, (S)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/52739CH9WO | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

(S)-2-Methylpentanoic Acid: A Technical Guide to its Natural Occurrence, Biosynthesis, and Analysis

For Researchers, Scientists, and Drug Development Professionals

Abstract

(S)-2-Methylpentanoic acid is a chiral branched-chain fatty acid that contributes significantly to the characteristic flavor and aroma profiles of a variety of natural products, most notably fermented foods such as cheese. Its presence and stereochemistry are intrinsically linked to microbial metabolic pathways, primarily the catabolism of the amino acid L-isoleucine. This technical guide provides a comprehensive overview of the natural occurrence of this compound, delves into the stereospecific biochemical pathways responsible for its synthesis, and offers detailed, field-proven methodologies for its extraction, chiral analysis, and quantification from complex natural matrices. This document is intended to serve as a valuable resource for researchers in the fields of food science, microbiology, and natural product chemistry, as well as for professionals in the flavor, fragrance, and pharmaceutical industries.

Introduction: The Significance of Chirality in Natural Products

Chirality, the property of a molecule being non-superimposable on its mirror image, is a fundamental aspect of natural product chemistry. The biological activity, sensory perception, and metabolic fate of a chiral molecule are often dictated by its specific three-dimensional arrangement. This compound, a member of the branched-chain fatty acid family, exemplifies this principle. While its racemic form is found in various natural sources, the (S)-enantiomer is of particular interest due to its biogenic origin and its distinct contribution to the sensory qualities of foods. This guide will explore the multifaceted nature of this compound, from its widespread presence in nature to the intricate biochemical machinery that governs its formation and the analytical techniques required for its precise characterization.

Natural Occurrence of this compound

This compound is a naturally occurring volatile fatty acid identified in a diverse range of matrices, where it often imparts characteristic cheesy, sour, and fruity notes. Its presence is most prominent in fermented dairy products, but it has also been detected in other foods and some plant species.

Fermented Foods: A Primary Reservoir

The ripening of many cheese varieties provides an ideal environment for the microbial production of this compound. The metabolic activities of various bacteria and fungi involved in the fermentation process lead to the breakdown of proteins and amino acids, releasing precursors for the synthesis of branched-chain fatty acids. Cheeses, particularly aged varieties, are well-documented sources of 2-methylpentanoic acid[1][2]. While many studies do not differentiate between the enantiomers, the biogenetic pathway strongly suggests a predominance of the (S)-form. Research on chiral compounds in dairy products has highlighted the presence of numerous chiral carboxylic acids, with the biogenesis of 2-methylbutanoic acid from isoleucine proceeding with retention of the (S)-configuration[3]. This principle is expected to extend to its higher homolog, 2-methylpentanoic acid.

Other Natural Sources

Beyond dairy products, 2-methylpentanoic acid has been identified in:

-

Fruits: Cherimoya is a notable fruit source of this compound[2].

-

Meat: Lamb and mutton are known to contain 2-methylpentanoic acid[2].

-

Other Fermented Products: The compound has been detected in various fermented beverages[4].

-

Plants: It has been reported in Pelargonium graveolens and pepper (spice)[5][6].

-

Tobacco and Milk: 2-Methylpentanoic acid is also a known volatile component of tobacco and milk[7].

The following table summarizes the known natural occurrences of 2-methylpentanoic acid. It is important to note that the enantiomeric distribution is often not specified in the literature; however, a high prevalence of the (S)-enantiomer is anticipated in sources where microbial metabolism of L-isoleucine is the primary formation pathway.

| Natural Source | Presence of 2-Methylpentanoic Acid | Predominant Enantiomer (Anticipated) |

| Aged Cheeses | Reported[1][2] | (S)[3] |

| Cherimoya | Reported[2] | (S) |

| Lamb and Mutton | Reported[2] | (S) |

| Fermented Beverages | Reported[4] | (S) |

| Pelargonium graveolens | Reported[6] | (S) |

| Pepper (spice) | Reported[5] | (S) |

| Tobacco | Reported[7] | Racemic or (S) |

| Milk | Reported[7] | (S) |

Biosynthesis of this compound: A Stereospecific Pathway

The formation of this compound in nature is not a random event but a highly controlled enzymatic process. The key to its stereospecific synthesis lies in the metabolism of the proteinogenic amino acid L-isoleucine, which possesses a chiral center at its alpha-carbon.

The Precursor: L-Isoleucine

The biosynthesis of branched-chain fatty acids in many microorganisms utilizes α-keto acids as primers[8]. These α-keto acids are derived from the transamination and decarboxylation of branched-chain amino acids, including valine, leucine, and isoleucine[8]. Specifically, L-isoleucine serves as the precursor for the formation of anteiso-fatty acids, which have a methyl branch on the antepenultimate carbon atom. The pathway leading to this compound begins with the catabolism of L-isoleucine.

Enzymatic Steps

The conversion of L-isoleucine to (S)-2-methylpentanoyl-CoA involves a series of enzymatic reactions that retain the original stereochemistry of the precursor. The key steps are:

-

Transamination: L-isoleucine is first converted to (S)-α-keto-β-methylvalerate by a branched-chain amino acid transaminase.

-

Oxidative Decarboxylation: The resulting α-keto acid undergoes oxidative decarboxylation, catalyzed by a branched-chain α-keto acid dehydrogenase complex, to yield (S)-2-methylbutanoyl-CoA.

-

Chain Elongation: This (S)-2-methylbutanoyl-CoA then serves as a primer for fatty acid synthase (FAS)[8]. A molecule of malonyl-CoA is added, and through a cycle of condensation, reduction, dehydration, and another reduction, the carbon chain is extended by two carbons, resulting in the formation of (S)-2-methylpentanoyl-CoA.

-

Thioester Cleavage: Finally, the thioester bond is cleaved by a thioesterase to release free this compound.

The stereospecificity of this pathway is crucial. Studies on the biosynthesis of branched-chain fatty acids in rat skin have shown that the transamination reaction is a key step in the stereospecific synthesis of these compounds from L-amino acid precursors[1].

The following diagram illustrates the biosynthetic pathway from L-isoleucine to this compound.

Caption: Biosynthetic pathway of this compound from L-Isoleucine.

Analytical Methodologies for this compound

The analysis of this compound in complex natural matrices requires a robust and sensitive analytical method that can differentiate between the enantiomers. Gas chromatography-mass spectrometry (GC-MS) is the technique of choice for this purpose, often coupled with a derivatization step to enhance the volatility and chromatographic properties of the analyte.

Sample Preparation and Extraction

The first step in the analysis is the efficient extraction of the fatty acids from the sample matrix. A common approach for solid or semi-solid samples like cheese is as follows:

-

Homogenization: A representative sample is homogenized to ensure uniformity.

-

Solvent Extraction: The homogenized sample is extracted with an organic solvent, such as a mixture of diethyl ether and hexane, to isolate the lipid fraction.

-

Saponification: The lipid extract is then saponified using a strong base (e.g., potassium hydroxide in methanol) to release the free fatty acids from their esterified forms.

-

Acidification and Re-extraction: The saponified mixture is acidified to protonate the fatty acids, which are then re-extracted into an organic solvent.

Derivatization for Chiral GC-MS Analysis

Direct analysis of free carboxylic acids by GC can be problematic due to their polarity and potential for thermal degradation. Derivatization to a more volatile and thermally stable ester is therefore a critical step. For chiral analysis, derivatization with a chiral alcohol to form diastereomeric esters is a common and effective strategy.

Protocol for Derivatization with (R)-(-)-2-Butanol:

-

Esterification: The dried fatty acid extract is reacted with (R)-(-)-2-butanol in the presence of a catalyst, such as dicyclohexylcarbodiimide (DCC) and a catalytic amount of 4-dimethylaminopyridine (DMAP).

-

Reaction Conditions: The reaction is typically carried out in an inert solvent like dichloromethane at room temperature for several hours.

-

Work-up: After the reaction is complete, the mixture is filtered to remove the dicyclohexylurea byproduct, and the organic phase is washed with dilute acid and then water to remove any unreacted reagents. The solvent is then evaporated to yield the diastereomeric esters.

Chiral Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

The resulting diastereomeric esters can be separated on a standard achiral GC column due to their different physical properties.

Instrumentation and Conditions:

-

Gas Chromatograph: An Agilent 7890B GC system or equivalent.

-

Mass Spectrometer: An Agilent 5977A MSD or equivalent.

-

Column: A non-polar or medium-polarity capillary column, such as a DB-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness).

-

Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

-

Oven Temperature Program:

-

Initial temperature: 60°C, hold for 2 minutes.

-

Ramp 1: 5°C/min to 150°C.

-

Ramp 2: 10°C/min to 250°C, hold for 5 minutes.

-

-

Injector Temperature: 250°C.

-

Transfer Line Temperature: 280°C.

-

Ion Source Temperature: 230°C.

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Mass Range: m/z 40-300.

-

Acquisition Mode: Scan or Selected Ion Monitoring (SIM) for enhanced sensitivity.

The following diagram illustrates the complete analytical workflow for the chiral analysis of this compound.

Caption: Analytical workflow for the chiral analysis of this compound.

Sensory Properties and Potential Applications

The sensory perception of 2-methylpentanoic acid is a key aspect of its importance in the food and fragrance industries. It is generally described as having a cheesy, sour, and slightly fruity aroma. While data on the specific sensory attributes of the individual enantiomers are limited, it is well-established in flavor chemistry that enantiomers of chiral compounds can possess distinct odors.

The presence of this compound is often desirable in certain food products, contributing to their characteristic flavor profiles. Its quantification can be used as a marker for the authenticity and quality of these products. In the fragrance industry, it can be used to impart cheesy and fruity notes to various formulations.

Furthermore, as a product of gut microbial metabolism, there is growing interest in the biological activities of branched-chain fatty acids like this compound and their potential roles in human health and disease.

Conclusion

This compound is a significant chiral molecule with a widespread natural occurrence, particularly in fermented foods. Its stereospecific biosynthesis from L-isoleucine by microorganisms underscores the intricate relationship between microbial metabolism and the flavor chemistry of our food. The analytical methodologies outlined in this guide provide a robust framework for the accurate identification and quantification of this important compound. A deeper understanding of the natural occurrence, biosynthesis, and sensory properties of this compound will continue to be a valuable area of research for food scientists, microbiologists, and professionals in related industries, paving the way for improved quality control, product development, and a greater appreciation for the chemical complexities of the natural world.

References

- Mamer, O. A. (2000). Synthesis and gas chromatography/mass spectrometry analysis of stereoisomers of 2-hydroxy-3-methylpentanoic acid. Methods in Enzymology, 324, 3–10.

-

Wikipedia. (2023). Fatty acid synthesis. [Link]

-

FooDB. (2010). Showing Compound 2-Methylpentanoic acid (FDB008203). [Link]

-

Human Metabolome Database. (2012). Showing metabocard for (±)-2-Methylpentanoic acid (HMDB0031580). [Link]

- Gracia-Moreno, E., Lopez, R., & Ferreira, V. (2015). Determination of 2-, 3-, 4-methylpentanoic and cyclohexanecarboxylic acids in wine: development of a selective method based on solid phase extraction and gas chromatography-negative chemical ionization mass spectrometry and its application to different wines and alcoholic beverages.

- Oku, H., Shiono, M., & Ide, H. (1988). Biosynthesis of branched-chain fatty acids in Bacillus subtilis. A decarboxylase is essential for branched-chain fatty acid synthetase. The Journal of Biological Chemistry, 263(34), 18386–18396.

-

Microbe Notes. (2023). Fatty Acid Synthesis: Pathway and Importance. [Link]

- Hitchcock, C., & James, A. T. (1968). Mechanisms and stereochemistry in fatty acid metabolism. European Journal of Biochemistry, 3(4), 419-421.

- Frank, H., & Nicholson, G. J. (2000). Occurrence of volatile chiral compounds in dairy products, especially cheese - A review. Lebensmittel-Wissenschaft & Technologie, 33(1), 1-15.

-

Foreverest Resources Ltd. (n.d.). 2-Methylvaleric acid. [Link]

-

NIST. (n.d.). Pentanoic acid, 2-methyl-, methyl ester. In NIST Chemistry WebBook. [Link]

-

The Good Scents Company. (n.d.). 2-methyl-2-pentenoic acid. [Link]

-

NIST. (n.d.). Pentanoic acid, 2-methyl-. In NIST Chemistry WebBook. [Link]

- Kaneda, T. (1963). Biosynthesis of Branched Chain Fatty Acids. Journal of Biological Chemistry, 238(4), 1222-1228.

- Mariaca, R. G., & Bosset, J. O. (2001). Occurrence of volatile chiral compounds in dairy products, especially cheese - A review. International Dairy Journal, 11(11-12), 857-876.

-

ResearchGate. (2020). Metabolic Engineering of Microorganisms Towards the Biomanufacturing of Non-Natural C5 and C6 Chemicals. [Link]

- Bortolato, S. A., et al. (2018).

- Liu, X., et al. (2014). Microbial Synthesis of Alka(e)nes. Frontiers in Microbiology, 5, 214.

-

Shimadzu. (n.d.). Application Compendium of Comprehensive 2D GC Vol.1-5. [Link]

- Li, H., et al. (2022). Changes in Key Aroma Compounds and Esterase Activity of Monascus-Fermented Cheese across a 30-Day Ripening Period. Foods, 11(13), 1933.

-

Ortega-Requena, S., et al. (2020). GC analysis of an intermediate sample of the esterification process... [Link]

- Martins, F., et al. (2021). Implementation of Synthetic Pathways to Foster Microbe-Based Production of Non-Naturally Occurring Carboxylic Acids and Derivatives. International Journal of Molecular Sciences, 22(23), 12948.

-

SCIEPublish. (2020). Metabolic Engineering of Microorganisms Towards the Biomanufacturing of Non-Natural C5 and C6 Chemicals. [Link]

- Ladero, V., et al. (2021). Biogenic Amine Content in Retailed Cheese Varieties Produced with Commercial Bacterial or Mold Cultures. Foods, 10(12), 3122.

Sources

- 1. tandfonline.com [tandfonline.com]

- 2. selleckchem.com [selleckchem.com]

- 3. agroscope.admin.ch [agroscope.admin.ch]

- 4. Enantiomeric ratios of 2-methylbutanoic acid and its methyl ester: Elucidation of novel biogenetic pathways towards (R)-methyl 2-methylbutanoate in a beverage fermented with shiitake - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Showing Compound 2-Methylpentanoic acid (FDB008203) - FooDB [foodb.ca]

- 6. 2-Methylvaleric acid | C6H12O2 | CID 7341 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. scientificlabs.ie [scientificlabs.ie]

- 8. Fatty acid synthesis - Wikipedia [en.wikipedia.org]

An In-Depth Technical Guide to the Biological Role of (S)-2-Methylpentanoic Acid

A Senior Application Scientist's Synthesis of its Metabolic, Signaling, and Therapeutic Implications

Authored by: [Your Name/Gemini AI]

Senior Application Scientist

Abstract

(S)-2-Methylpentanoic acid, a chiral branched-chain fatty acid (BCFA) primarily synthesized by the gut microbiota, is emerging as a significant modulator of host physiology. This technical guide provides a comprehensive analysis of its biological roles, moving beyond a general overview of short-chain fatty acids (SCFAs) to focus on the specific implications of its stereochemistry. We will delve into its metabolic origins, its interactions with key cellular targets— G-protein coupled receptors (GPCRs) and histone deacetylases (HDACs)—and the downstream cellular and systemic effects. This document is intended for researchers, scientists, and drug development professionals, offering a foundational understanding of this compound's mechanism of action and outlining robust methodologies for its study.

Introduction: Unveiling the Significance of a Chiral Metabolite

For decades, the physiological impact of gut microbiota-derived SCFAs, such as butyrate, propionate, and acetate, has been a central focus of metabolic and immunological research. However, the diverse family of BCFAs, produced from the microbial fermentation of branched-chain amino acids (BCAAs), presents a new frontier of investigation.[1] Among these, 2-methylpentanoic acid, a six-carbon BCFA, has garnered attention as a potential biomarker and signaling molecule in metabolic diseases.[2] Crucially, the chirality at its second carbon atom, resulting in (S)- and (R)-enantiomers, suggests the potential for stereospecific biological activities, a nuance often overlooked in metabolomic studies. This guide will specifically explore the biological role of the (S)-enantiomer of 2-methylpentanoic acid, providing a detailed examination of its known and putative functions.

Metabolic Provenance and Biodistribution

This compound is primarily a product of the metabolic activity of the gut microbiome.[2] Specific anaerobic bacteria in the colon ferment the BCAA L-isoleucine to produce 2-methylbutyrate, which can be further elongated to 2-methylpentanoic acid.

Biosynthetic Pathway from L-Isoleucine

The biosynthesis of this compound from L-isoleucine involves a series of enzymatic reactions within the gut microbiota. While the precise enzymatic steps are still under active investigation, the general pathway is understood to proceed as follows:

Figure 1: Putative biosynthetic pathway of this compound from L-isoleucine by gut microbiota.

Absorption, Distribution, and Metabolism

Once produced in the colon, this compound can be absorbed into the systemic circulation. Like other SCFAs, its absorption is thought to occur via both passive diffusion and carrier-mediated transport. Evidence from related chiral compounds suggests that cellular uptake can be stereoselective. For instance, studies on a fluorinated analog, (S)-2-Amino-5-[18F]fluoro-2-methylpentanoic Acid, demonstrated higher tumor uptake compared to its (R)-enantiomer, indicating stereospecific transport mechanisms.[3][4]

Once in circulation, this compound can be distributed to various tissues and organs, where it can be either metabolized for energy or act as a signaling molecule. Its metabolism likely follows the β-oxidation pathway, similar to other fatty acids.

Molecular Targets and Mechanisms of Action

The biological effects of this compound are primarily mediated through its interaction with two major classes of proteins: G-protein coupled receptors (GPCRs) and histone deacetylases (HDACs). The chirality of the molecule is expected to play a crucial role in the specificity and affinity of these interactions.

G-Protein Coupled Receptors (GPCRs): Sensing the Gut Environment

Short-chain fatty acids are known agonists for several GPCRs, most notably Free Fatty Acid Receptor 2 (FFA2, also known as GPR43) and Free Fatty Acid Receptor 3 (FFA3, also known as GPR41).[1][5] These receptors are expressed in a variety of cell types, including immune cells, adipocytes, and enteroendocrine cells, and play a critical role in mediating the dialogue between the gut microbiota and the host.

-

FFA2 (GPR43): This receptor is activated by a range of SCFAs, with a preference for acetate and propionate.[6] Activation of FFA2 can lead to diverse downstream signaling cascades, including Gαq/11-mediated increases in intracellular calcium and Gαi/o-mediated inhibition of adenylyl cyclase.[7]

-

FFA3 (GPR41): In contrast to FFA2, FFA3 shows a preference for longer-chain SCFAs such as propionate and butyrate, and even more so for valerate (pentanoate).[1][8] This suggests that this compound may be a more potent agonist for FFA3 than for FFA2. FFA3 signaling is primarily coupled to the Gαi/o pathway.[8]

The stereochemistry of ligands can significantly influence their binding and activation of GPCRs. While direct comparative studies on the enantiomers of 2-methylpentanoic acid are limited, the structural specificity of GPCR binding pockets makes it highly probable that the (S)- and (R)-enantiomers will exhibit different affinities and efficacies for FFA2 and FFA3.

Figure 2: Hypothesized signaling pathways activated by this compound through FFA2 and FFA3.

Histone Deacetylases (HDACs): Epigenetic Regulation

Beyond cell surface receptors, SCFAs can enter the cell and directly influence gene expression by inhibiting the activity of histone deacetylases (HDACs).[9] HDACs are a class of enzymes that remove acetyl groups from histones, leading to a more condensed chromatin structure and generally repressing gene transcription. By inhibiting HDACs, SCFAs can lead to histone hyperacetylation and the activation of gene expression.

Butyrate is a well-known potent pan-HDAC inhibitor.[10] Other SCFAs, including propionate and valerate (pentanoate), also exhibit HDAC inhibitory activity, although generally to a lesser extent than butyrate.[10][11] The branched structure and chirality of this compound may confer selectivity for specific HDAC isoforms. While comprehensive studies on the enantioselective inhibition of HDACs by 2-methylpentanoic acid are needed, the structural diversity of the active sites of different HDAC isoforms suggests that such selectivity is plausible.

Table 1: Putative Molecular Targets and Cellular Effects of this compound

| Molecular Target | Putative Interaction | Potential Downstream Cellular Effects |

| FFA2 (GPR43) | Agonism | Modulation of inflammatory responses in immune cells, regulation of adipogenesis and lipolysis in adipocytes. |

| FFA3 (GPR41) | Agonism | Stimulation of gut hormone (e.g., PYY, GLP-1) secretion from enteroendocrine cells, regulation of sympathetic nervous system activity. |

| HDACs | Inhibition | Altered gene expression leading to cell cycle arrest, apoptosis in cancer cells, and modulation of immune cell differentiation and function. |

Physiological and Pathophysiological Roles

The interaction of this compound with its molecular targets translates into a range of physiological and potential pathophysiological effects.

Modulation of the Immune System and Inflammation

SCFAs are key regulators of gut immunity and systemic inflammation. Through the activation of FFA2 and FFA3 on immune cells and the inhibition of HDACs, this compound likely contributes to these immunomodulatory effects. For instance, pentanoate has been shown to suppress autoimmunity by inducing IL-10 production in lymphocytes and suppressing Th17 cell differentiation through HDAC inhibition.[8][11] These effects suggest a potential therapeutic role for this compound in inflammatory and autoimmune diseases.

Regulation of Metabolism

The link between gut microbiota-derived SCFAs and host metabolism is well-established. This compound may influence metabolic health through several mechanisms:

-

Energy Homeostasis: By activating FFA3 on enteroendocrine L-cells, it may stimulate the release of gut hormones like PYY and GLP-1, which are involved in appetite regulation and glucose homeostasis.

-

Adipose Tissue Regulation: Activation of FFA2 in adipocytes can influence adipogenesis and lipolysis.

-

Metabolic Reprogramming in Cancer: HDAC inhibition by SCFAs can induce metabolic reprogramming in cancer cells, often leading to cell cycle arrest and apoptosis.[12][13]

The observation that 2-methylpentanoic acid levels are altered in metabolic diseases like type 2 diabetes further underscores its potential role in metabolic regulation.[2]

Methodologies for Studying this compound

To further elucidate the specific biological roles of this compound, robust and stereospecific analytical and experimental methods are essential.

Chiral Analysis and Quantification

The separation and quantification of this compound from its (R)-enantiomer in biological matrices is a critical first step.

Protocol 1: Chiral Derivatization followed by GC-MS Analysis

This protocol describes a common method for the chiral analysis of carboxylic acids.

-

Sample Preparation: Extract SCFAs from the biological matrix (e.g., feces, plasma, cell culture media) using a suitable solvent extraction method (e.g., diethyl ether extraction after acidification).

-

Derivatization: React the extracted SCFAs with a chiral derivatizing agent, such as (S)-(+)-1-methoxy-2-propylamine, to form diastereomeric amides.

-

GC-MS Analysis: Separate the resulting diastereomers on a standard achiral gas chromatography column coupled to a mass spectrometer. The two diastereomers will have different retention times, allowing for their individual quantification.

-

Quantification: Use a calibration curve prepared with standards of both (S)- and (R)-2-Methylpentanoic Acid to determine the concentration of each enantiomer in the sample.

Figure 3: General workflow for the chiral analysis of 2-Methylpentanoic Acid using GC-MS.

In Vitro Functional Assays

Protocol 2: GPCR Activation Assay (Calcium Mobilization)

This assay measures the activation of Gαq-coupled GPCRs like FFA2.

-

Cell Culture: Use a cell line (e.g., HEK293) stably expressing the human FFA2 receptor.

-

Calcium Indicator Loading: Load the cells with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM).

-

Compound Treatment: Add varying concentrations of this compound, (R)-2-Methylpentanoic Acid, and a positive control (e.g., propionate) to the cells.

-

Fluorescence Measurement: Measure the change in intracellular calcium concentration over time using a fluorescence plate reader.

-

Data Analysis: Plot the dose-response curves and calculate the EC50 values for each compound to determine their potency in activating the receptor.

Protocol 3: HDAC Inhibition Assay

This assay measures the ability of a compound to inhibit HDAC activity.

-

Enzyme and Substrate Preparation: Use a commercially available HDAC activity assay kit containing a specific HDAC isoform (e.g., HDAC1, HDAC3) and a fluorogenic substrate.

-

Inhibition Reaction: Incubate the HDAC enzyme with varying concentrations of this compound, (R)-2-Methylpentanoic Acid, and a known HDAC inhibitor (e.g., Trichostatin A) for a defined period.

-

Substrate Addition: Add the fluorogenic substrate to the reaction mixture.

-

Fluorescence Measurement: After a further incubation period, measure the fluorescence signal, which is proportional to the HDAC activity.

-

Data Analysis: Calculate the percentage of HDAC inhibition for each compound concentration and determine the IC50 values.

Future Directions and Therapeutic Potential

The study of this compound is still in its early stages, but the available evidence points towards its significant potential as a modulator of host physiology. Future research should focus on:

-

Stereospecific Receptor-Ligand Interactions: Detailed structural and functional studies are needed to elucidate the precise binding modes and activation mechanisms of (S)- and (R)-2-Methylpentanoic Acid with FFA2, FFA3, and other potential GPCRs.

-

Enantioselective HDAC Inhibition: A comprehensive profiling of the inhibitory activity of both enantiomers against a panel of HDAC isoforms is crucial to understand their epigenetic effects.

-

In Vivo Studies with Pure Enantiomers: Animal studies using pure (S)- and (R)-2-Methylpentanoic Acid are necessary to confirm their in vitro findings and to explore their therapeutic potential in models of inflammatory and metabolic diseases.

-

Human Intervention Studies: Ultimately, human studies will be required to validate the role of this compound in health and disease and to assess the feasibility of targeting its pathways for therapeutic benefit.

The development of selective agonists or antagonists for the receptors that this compound interacts with, or the design of specific HDAC inhibitors that mimic its structure, could open up new avenues for the treatment of a wide range of conditions, from inflammatory bowel disease to metabolic syndrome and cancer.

Conclusion

This compound represents a fascinating example of how the chirality of a gut microbiota-derived metabolite can have profound implications for host biology. By acting as a signaling molecule through GPCRs and as an epigenetic modulator via HDAC inhibition, this single enantiomer likely plays a distinct and important role in the intricate communication network between the microbiome and the host. The continued exploration of its biological functions, guided by the robust methodologies outlined in this guide, promises to unveil new therapeutic targets and strategies for a variety of human diseases.

References

-

Synthesis, Radiolabeling, and Biological Evaluation of (R)- and (S)-2-Amino-5-[18F]fluoro-2-methylpentanoic Acid ((R)-, (S)-[18F]FAMPe) as Potential Positron Emission Tomography Tracers for Brain Tumors. Journal of Medicinal Chemistry. [Link]

-

Synthesis, Radiolabeling, and Biological Evaluation of (R)- and (S)-2-Amino-5-[(18)F]fluoro-2-methylpentanoic Acid ((R)-, (S)-[(18)F]FAMPe) as Potential Positron Emission Tomography Tracers for Brain Tumors. PubMed. [Link]

-

Short-Chain Fatty Acid Receptors and Cardiovascular Function. MDPI. [Link]

-

Short-chain free fatty acid receptors FFA2/GPR43 and FFA3/GPR41 as new potential therapeutic targets. Frontiers in Endocrinology. [Link]

-

Agonism and allosterism: the pharmacology of the free fatty acid receptors FFA2 and FFA3. British Journal of Pharmacology. [Link]

-

FFAR2-FFAR3 receptor heteromerization modulates short-chain fatty acid sensing. The FASEB Journal. [Link]

-

Short-chain free fatty acid receptors FFA2/GPR43 and FFA3/GPR41 as new potential therapeutic targets. ResearchGate. [Link]

-

Analytical chiral separation methods (IUPAC Recommendations 1997) | Request PDF. ResearchGate. [Link]

-

Cellular Uptake, Metabolism and Sensing of Long-Chain Fatty Acids. PubMed. [Link]

-

Synthesis, Characterization, and Biological Evaluation of 2-(N-((2′-(2H-tetrazole-5-yl)-[1,1′-biphenyl]-4yl)-methyl)-pentanamido)-3-methyl Butanoic Acid Derivatives. MDPI. [Link]

-

Short-chain fatty acid inhibitors of histone deacetylases: promising anticancer therapeutics? Current Cancer Drug Targets. [Link]

-

Chiral Drug Separation. InTechOpen. [Link]

-

Emerging Developments in Separation Techniques and Analysis of Chiral Pharmaceuticals. MDPI. [Link]

-

The short-chain fatty acid pentanoate suppresses autoimmunity by modulating the metabolic-epigenetic crosstalk in lymphocytes. Nature Communications. [Link]

-

Isoform-selective histone deacetylase inhibitors. Chemical Society Reviews. [Link]

-

Design, synthesis, and bio-evaluation of novel triterpenoid derivatives as anti-HIV-1 compounds. Bioorganic & Medicinal Chemistry Letters. [Link]

-

The free fatty acid receptor 2 (FFA2): Mechanisms of action, biased signaling, and clinical prospects. Pharmacology & Therapeutics. [Link]

-

Metabolic reprogramming in cancer: Mechanisms and therapeutics. Cancer Communications. [Link]

-

Metabolic Reprogramming in Cancer Cells: Emerging Molecular Mechanisms and Novel Therapeutic Approaches. Cancers. [Link]

-

Recent Advances in Separation and Analysis of Chiral Compounds. Analytical Chemistry. [Link]

-

Inhibition of histone-deacetylase activity by short-chain fatty acids and some polyphenol metabolites formed in the colon. The Journal of Nutritional Biochemistry. [Link]

-

molecular mechanisms involved in receptor activation and selectivity of G-protein recognition. The FASEB Journal. [Link]

-

Short-Chain Fatty Acid and FFAR2 Activation – A New Option for Treating Infections? Frontiers in Immunology. [Link]

-

Special Issue : Metabolic Reprogramming in Cancer. MDPI. [Link]

-

Metabolic Reprogramming in Cancer. Encyclopedia.pub. [Link]

-

Natural and Synthetic Macrocyclic Inhibitors of the Histone Deacetylase Enzymes. ChemMedChem. [Link]

-

lipoic acid: energy metabolism and redox regulation of transcription and cell signaling. Antioxidants & Redox Signaling. [Link]

-

Histone Deacetylase Inhibition and Dietary Short-Chain Fatty Acids. Advances in Experimental Medicine and Biology. [Link]

-

Metabolic Reprogramming Shapes the Progression and Therapeutic Landsca | CMAR. Dove Medical Press. [Link]

-

The free fatty acid receptor 2 (FFA2): Mechanisms of action, biased signaling, and clinical prospects. PubMed. [Link]

-

Molecular recognition and activation mechanism of short-chain fatty acid receptors FFAR2/3 | Request PDF. ResearchGate. [Link]

-

Two-site binding of C5a by its receptor: an alternative binding paradigm for G protein-coupled receptors. The Journal of biological chemistry. [Link]

-

The free fatty acid receptor 2 (FFA2): Mechanisms of action, biased signaling, and clinical prospects. | Semantic Scholar. Semantic Scholar. [Link]

-

Efficient In Vitro and In Vivo Anti-Inflammatory Activity of a Diamine-PEGylated Oleanolic Acid Derivative. PubMed Central. [Link]

-

Two-Step In Vitro Model to Evaluate the Cellular Immune Response to SARS-CoV-2. MDPI. [Link]

-

In Vitro and In Silico Studies on Cytotoxic Properties of Oxythiamine and 2′-Methylthiamine. MDPI. [Link]

-

R- Is Superior to S-Form of α-Lipoic Acid in Anti-Inflammatory and Antioxidant Effects in Laying Hens. Animals : an open access journal from MDPI. [Link]

-

Ligand recognition and G-protein coupling selectivity of cholecystokinin A receptor. Nature Chemical Biology. [Link]

-

Age and gender dependent bioavailability of R- and R,S-α-lipoic acid: A pilot study. Pharmacological research : the official journal of the Italian Pharmacological Society. [Link]

-

alpha-lipoic acid reverses the age-associated increase in susceptibility of hepatocytes to tert-butylhydroperoxide both in vitro and in vivo. Archives of biochemistry and biophysics. [Link]

-

In Vitro Model for Studying Interaction of Immune Cells and Cancer Cells. PubMed. [Link]

-

G Protein-Coupled Receptor List. IUPHAR/BPS Guide to PHARMACOLOGY. [Link]

-

Rules and mechanisms governing G protein coupling selectivity of GPCRs. Trends in Pharmacological Sciences. [Link]

Sources

- 1. public-pages-files-2025.frontiersin.org [public-pages-files-2025.frontiersin.org]

- 2. Synthesis, Radiolabeling and Biological Evaluation of (R)- and (S)-2-Amino-3-[18F]Fluoro-2-Methylpropanoic Acid (FAMP) and (R)- and (S)-3-[18F]Fluoro-2-Methyl-2-N-(Methylamino)propanoic Acid (NMeFAMP) as Potential PET Radioligands for Imaging Brain Tumors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Synthesis, Radiolabeling, and Biological Evaluation of (R)- and (S)-2-Amino-5-[18F]fluoro-2-methylpentanoic Acid ((R)-, (S)-[18F]FAMPe) as Potential Positron Emission Tomography Tracers for Brain Tumors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Synthesis, Radiolabeling, and Biological Evaluation of (R)- and (S)-2-Amino-5-[(18)F]fluoro-2-methylpentanoic Acid ((R)-, (S)-[(18)F]FAMPe) as Potential Positron Emission Tomography Tracers for Brain Tumors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. The free fatty acid receptor 2 (FFA2): Mechanisms of action, biased signaling, and clinical prospects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Frontiers | Short-Chain Fatty Acid and FFAR2 Activation – A New Option for Treating Infections? [frontiersin.org]

- 7. Redirecting [linkinghub.elsevier.com]

- 8. mdpi.com [mdpi.com]

- 9. Short-chain fatty acid inhibitors of histone deacetylases: promising anticancer therapeutics? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Inhibition of histone-deacetylase activity by short-chain fatty acids and some polyphenol metabolites formed in the colon - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. The short-chain fatty acid pentanoate suppresses autoimmunity by modulating the metabolic-epigenetic crosstalk in lymphocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Metabolic reprogramming in cancer: Mechanisms and therapeutics - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Metabolic Reprogramming in Cancer Cells: Emerging Molecular Mechanisms and Novel Therapeutic Approaches - PMC [pmc.ncbi.nlm.nih.gov]

physical and chemical properties of (S)-2-Methylpentanoic Acid

An In-Depth Technical Guide to (S)-2-Methylpentanoic Acid: Properties, Synthesis, and Applications

Introduction

This compound, an important chiral building block, is a methyl-branched fatty acid with significant applications in the pharmaceutical and flavor industries.[1][2][3] Its stereospecific nature makes it a valuable synthon for the asymmetric synthesis of complex molecules. This guide provides a comprehensive overview of its physical and chemical properties, synthetic methodologies, analytical characterization, and key applications for researchers and professionals in drug development.

Molecular Identity and Physicochemical Characteristics

This compound is a chiral carboxylic acid. The stereochemistry at the C2 position is crucial for its biological activity and its utility in asymmetric synthesis.

Table 1: Identifiers and Molecular Properties of this compound

| Property | Value | Source(s) |

| IUPAC Name | (2S)-2-methylpentanoic acid | [4] |

| Synonyms | (S)-(+)-2-Methylvaleric Acid, (+)-2-Methylpentanoic acid | [4] |

| CAS Number | 1187-82-2 | [4] |

| Molecular Formula | C6H12O2 | [4] |

| Molecular Weight | 116.16 g/mol | [4] |

| SMILES | CCCC(=O)O | [4] |

| InChIKey | OVBFMEVBMNZIBR-YFKPBYRVSA-N | [4] |

The physical properties of this compound determine its behavior in various experimental conditions, influencing solvent selection, reaction temperature, and purification methods.

Table 2: Physical and Chemical Properties of 2-Methylpentanoic Acid (Racemic/Unspecified Isomer Data)

| Property | Value | Source(s) |

| Appearance | Colorless to pale yellow liquid | [5] |

| Odor | Sour, cheese-like, pungent | [5][6] |

| Boiling Point | 196.5 - 197 °C | [5][7] |

| Melting Point | -85 °C | [6][7] |

| Density | 0.916 - 0.920 g/cm³ at 25 °C | [5][7] |

| Water Solubility | 13 - 15.5 g/L | [3][5][6] |

| pKa | ~5.05 | [1][3] |

| logP | 1.79 - 1.91 | [1][3] |

| Refractive Index | ~1.414 - 1.425 | [5][7] |

| Flash Point | 196 °F (91.1 °C) | [5] |

Synthesis and Chemical Reactivity

The controlled synthesis of this compound is critical to obtaining the desired enantiomer for pharmaceutical applications. One common laboratory-scale approach is the malonic ester synthesis, which allows for the straightforward introduction of the alkyl groups.

Malonic Ester Synthesis of 2-Methylpentanoic Acid

This classic method involves the alkylation of diethyl malonate. The acidity of the α-hydrogen on the malonic ester allows for deprotonation by a strong base, forming a nucleophilic carbanion that can then be alkylated.[8] A second alkylation followed by hydrolysis and decarboxylation yields the final product.[8]

Experimental Protocol: Malonic Ester Synthesis

-

Deprotonation: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve diethyl malonate in a suitable anhydrous solvent like ethanol. Add one equivalent of a strong base, such as sodium ethoxide, to generate the enolate. The choice of an alkoxide base corresponding to the ester (ethoxide for ethyl ester) is crucial to prevent transesterification.

-

First Alkylation: To the solution of the enolate, add one equivalent of an appropriate alkyl halide (e.g., 1-bromopropane). The reaction is typically stirred at room temperature or gently heated to ensure complete reaction. This step introduces the propyl group.

-

Second Deprotonation: After the first alkylation is complete, add a second equivalent of sodium ethoxide to deprotonate the mono-alkylated malonic ester.

-

Second Alkylation: Introduce the second alkyl halide (e.g., methyl iodide) to the reaction mixture to add the methyl group.

-

Hydrolysis and Decarboxylation: The resulting dialkylated malonic ester is then hydrolyzed using a strong base like sodium hydroxide, followed by acidification. The resulting malonic acid derivative is unstable to heat and readily decarboxylates upon heating to yield 2-methylpentanoic acid.

-

Purification: The final product can be purified by distillation or chromatography.

Caption: Workflow for Malonic Ester Synthesis.

Key Chemical Reactions

As a carboxylic acid, this compound undergoes typical reactions such as:

-

Esterification: Reaction with an alcohol in the presence of an acid catalyst to form an ester. This is relevant for creating derivatives or for use as a fragrance.[9]

-

Amide Formation: Reaction with an amine, often activated by a coupling agent, to form an amide. This is a fundamental reaction in the synthesis of many pharmaceutical compounds.

-

Reduction: The carboxylic acid group can be reduced to a primary alcohol using strong reducing agents like lithium aluminum hydride.

Analytical Characterization

The identity and purity of this compound are confirmed using a combination of spectroscopic and chromatographic techniques.

Protocol for Analytical Characterization

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: Dissolve a small sample in an appropriate deuterated solvent (e.g., CDCl₃). The spectrum will show characteristic peaks for the different types of protons in the molecule, including the chiral proton at the C2 position.

-

¹³C NMR: This will provide information on the number and types of carbon atoms present.

-

-

Mass Spectrometry (MS):

-

Techniques like Gas Chromatography-Mass Spectrometry (GC-MS) can be used to determine the molecular weight and fragmentation pattern of the compound, confirming its structure.[3]

-

-

High-Performance Liquid Chromatography (HPLC):

-

Chiral HPLC is essential to determine the enantiomeric purity of this compound. A chiral stationary phase is used to separate the (S) and (R) enantiomers. A typical mobile phase might consist of acetonitrile and water with an acidic modifier like formic or phosphoric acid.[10]

-

Caption: Analytical workflow for characterization.

Applications in Drug Development and Other Industries

The primary value of this compound lies in its role as a chiral building block.

-

Pharmaceutical Synthesis: It is a precursor for the synthesis of more complex chiral molecules, where maintaining a specific stereochemistry is vital for therapeutic efficacy. Chiral synthons like this are fundamental in modern drug discovery.[11]

-

Metabolic Research: As a branched short-chain fatty acid produced by gut microbes, it is being investigated as a potential biomarker for metabolic diseases like type 2 diabetes.[12] Its levels in biological samples may correlate with disease states, offering a non-invasive diagnostic tool.[12]

-

Flavor and Fragrance: The racemic mixture and its esters are used as flavoring agents in foods and as components in fragrances, often described as having a fruity or cheese-like aroma.[2][13]

Caption: Key application areas.

Safety, Handling, and Storage

This compound is classified as a corrosive substance and requires careful handling to avoid exposure.

Table 3: Safety and Handling Information

| Aspect | Recommendation | Source(s) |

| Hazards | Causes severe skin burns and eye damage. Combustible liquid. | [6] |

| Personal Protective Equipment (PPE) | Safety glasses or face shield, chemical-resistant gloves, protective clothing. Use in a well-ventilated area or with respiratory protection. | [6][14][15] |

| Handling | Avoid contact with skin, eyes, and clothing. Do not breathe vapors or mist. Keep away from heat, sparks, and open flames. | [6][15][16] |

| Storage | Store in a cool, dry, and well-ventilated place in a tightly closed container. Store locked up. | [5][15] |

| First Aid (Eyes) | Immediately rinse with plenty of water for at least 15 minutes. Seek immediate medical attention. | [15][17] |

| First Aid (Skin) | Take off immediately all contaminated clothing. Rinse skin with water/shower. | [15] |

| First Aid (Ingestion) | Do NOT induce vomiting. Rinse mouth and drink plenty of water. Call a physician immediately. | [15] |

| First Aid (Inhalation) | Move person to fresh air. If not breathing, give artificial respiration. Seek medical attention. | [15] |

Conclusion

This compound is a versatile chiral molecule with significant value in both research and industrial settings. Its well-defined physicochemical properties, coupled with established synthetic and analytical methods, make it a reliable building block for the creation of complex, high-value compounds. A thorough understanding of its characteristics and strict adherence to safety protocols are paramount for its effective and safe utilization.

References

-

Human Metabolome Database. (2012, September 11). Metabocard for (±)-2-Methylpentanoic acid (HMDB0031580). Retrieved from [Link]

-

Synerzine. (2018, June 22). 2-Methylpentanoic acid Safety Data Sheet. Retrieved from [Link]

-

PubChem. Compound Summary for CID 642231, (+)-2-Methylpentanoic acid. National Center for Biotechnology Information. Retrieved from [Link]

-

Stenutz. 2-methylpentanoic acid. Retrieved from [Link]

-

SIELC Technologies. (2018, May 16). Separation of 2-Methylpentanoic acid on Newcrom R1 HPLC column. Retrieved from [Link]

-

Study.com. Show how to use a malonic ester synthesis to prepare the given compound: 2-Methylpentanoic acid. Retrieved from [Link]

-

PubChem. Compound Summary for CID 7341, 2-Methylvaleric acid. National Center for Biotechnology Information. Retrieved from [Link]

-

FooDB. (2010, April 8). Showing Compound 2-Methylpentanoic acid (FDB008203). Retrieved from [Link]

-

Brainly. (2023, September 7). Show how you would synthesize 2-methylpentanoic acid using either a malonic ester synthesis or an. Retrieved from [Link]

-

Angene Chemical. (2025, April 5). Safety Data Sheet. Retrieved from [Link]

-

NIST. Pentanoic acid, 2-methyl-, methyl ester. NIST Chemistry WebBook. Retrieved from [Link]

-

ResearchGate. Straightforward Synthesis of Chiral Terpenoid Building Blocks by Ru-Catalyzed Enantioselective Hydrogenation. Retrieved from [Link]

-

Cheméo. Chemical Properties of Pentanoic acid, 2-methyl- (CAS 97-61-0). Retrieved from [Link]

-

YouTube. (2020, July 25). There are two paths for the preparation of 2-methyl pentanoic acid (III) from pentan-2-ol (I). Retrieved from [Link]

-

PubChem. Compound Summary for CID 6950109, 2-Methylpentanoic acid, (R)-. National Center for Biotechnology Information. Retrieved from [Link]

- Google Patents. CN102653510A - Production method of 2-methyl-2-pentenoic acid.

-

Quora. (2017, March 7). How can we prepare 4-methylpentanoic acid from Malonic ester?. Retrieved from [Link]

-

Wikipedia. γ-Hydroxybutyric acid. Retrieved from [Link]

Sources

- 1. Human Metabolome Database: Showing metabocard for (±)-2-Methylpentanoic acid (HMDB0031580) [hmdb.ca]

- 2. 2-Methylvaleric acid | C6H12O2 | CID 7341 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Showing Compound 2-Methylpentanoic acid (FDB008203) - FooDB [foodb.ca]

- 4. (+)-2-Methylpentanoic acid | C6H12O2 | CID 642231 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. echemi.com [echemi.com]

- 6. synerzine.com [synerzine.com]

- 7. 2-methylpentanoic acid [stenutz.eu]

- 8. homework.study.com [homework.study.com]

- 9. Pentanoic acid, 2-methyl-, methyl ester [webbook.nist.gov]

- 10. 2-Methylpentanoic acid | SIELC Technologies [sielc.com]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. medchemexpress.com [medchemexpress.com]

- 13. selleckchem.com [selleckchem.com]

- 14. aurochemicals.com [aurochemicals.com]

- 15. fishersci.com [fishersci.com]

- 16. sigmaaldrich.com [sigmaaldrich.com]

- 17. angenechemical.com [angenechemical.com]

(S)-2-Methylpentanoic Acid CAS number and synonyms

An In-Depth Technical Guide to (S)-2-Methylpentanoic Acid for Researchers and Drug Development Professionals

Introduction

This compound, a chiral carboxylic acid, is a molecule of increasing interest in the fields of metabolic research, flavor and fragrance chemistry, and pharmaceutical development. As a branched-chain fatty acid, its presence and concentration in biological systems can be indicative of specific metabolic pathways and have been linked to various physiological and pathophysiological states. This guide provides a comprehensive overview of its chemical identity, properties, synthesis, and applications, with a focus on methodologies relevant to scientific and drug development professionals.

Part 1: Chemical Identity and Properties

This compound is the (S)-enantiomer of 2-methylpentanoic acid. The stereochemistry at the C2 position is crucial for its biological activity and specific applications.

CAS Number and Synonyms

The Chemical Abstracts Service (CAS) number for the specific (S)-enantiomer is distinct from its racemic mixture.

| Identifier | Value |

| CAS Number | 1187-82-2[1] |

| IUPAC Name | (2S)-2-methylpentanoic acid[1] |

| Molecular Formula | C6H12O2[1] |

| Molecular Weight | 116.16 g/mol [1] |

Common Synonyms:

It is important to distinguish the (S)-enantiomer from the racemic mixture, 2-methylpentanoic acid (CAS No. 97-61-0), which is also known by synonyms such as 2-Methylvaleric acid and Methylpropylacetic acid.[2][3][4]

Part 2: Significance and Applications

The chirality of this compound is central to its roles in both natural and synthetic systems.

Role in Metabolic Research

This compound is a branched short-chain fatty acid (SCFA) that can be produced by the metabolism of branched-chain amino acids by gut microbiota.[5] Its levels in biological matrices are being explored as potential biomarkers for metabolic diseases. For instance, studies have shown a significant reduction in the fecal content of 2-methylvaleric acid in diabetic mice, suggesting a link to host energy metabolism and inflammatory responses.[5] The mechanisms of action may involve the regulation of G protein-coupled receptors (GPCRs) or the inhibition of histone deacetylases (HDAC).[5]

Applications in Drug Development

Chiral building blocks are fundamental in modern drug development due to the stereospecific interactions of drug molecules with biological targets. This compound and its derivatives serve as valuable chiral synthons. For example, the structurally similar (S)-2-methylhexanoic acid was a key component in the synthesis of the high-potency sweetener candidate NC-00637.[6][7] The synthesis of such compounds in an enantiomerically pure form is a critical challenge in process chemistry.

Use in Flavor and Fragrance Industry

The racemic form, 2-methylpentanoic acid, is utilized as a flavor compound in various foods, including cheeses and fruits, and as a fragrance ingredient.[2][8] The specific enantiomers can contribute differently to the overall aroma profile, making enantioselective synthesis a topic of interest in this industry as well.

Part 3: Synthesis and Chiral Resolution

Obtaining enantiomerically pure this compound is paramount for its application in pharmaceuticals and as a research tool. The primary strategies involve asymmetric synthesis or the resolution of a racemic mixture.

Asymmetric Synthesis

Asymmetric hydrogenation of a suitable prochiral precursor is a powerful method for establishing the stereocenter. For instance, the asymmetric hydrogenation of α,β-unsaturated carboxylic acids using chiral ruthenium-phosphine catalysts has been successfully employed for the synthesis of structurally related chiral acids.[6]

Enzymatic Resolution

Lipases are widely used for the kinetic resolution of racemic carboxylic acids or their esters due to their enantioselectivity.[9] The enzyme selectively catalyzes the esterification or hydrolysis of one enantiomer, allowing for the separation of the unreacted enantiomer from the product.

Classical Resolution via Diastereomeric Salts

A well-established method for separating enantiomers is through the formation of diastereomeric salts.[10] This involves reacting the racemic acid with a chiral base to form a mixture of diastereomers, which can then be separated by physical methods like crystallization due to their different physical properties.[10]

Caption: Workflow for the classical resolution of racemic 2-methylpentanoic acid.

Part 4: Analytical Methodologies - Chiral Separation by HPLC

The analysis of the enantiomeric purity of this compound is critical for quality control and research purposes. High-Performance Liquid Chromatography (HPLC) is a primary technique for this.

Principle of Chiral HPLC Separation

Chiral separation by HPLC can be achieved through two main approaches: direct and indirect.[11][12]

-

Direct Method: Utilizes a Chiral Stationary Phase (CSP) that interacts differently with the two enantiomers, leading to different retention times.[11]

-

Indirect Method: Involves derivatizing the enantiomers with a chiral derivatizing agent to form diastereomers, which can then be separated on a standard achiral column.[11]

Experimental Protocol: Indirect Chiral Separation via Derivatization

This protocol provides a general framework for the indirect separation of this compound by forming diastereomeric amides.

Objective: To determine the enantiomeric excess (e.e.) of a sample of 2-methylpentanoic acid.

Materials:

-

2-Methylpentanoic acid sample (racemic standard and unknown sample)

-

(S)-(-)-α-Methylbenzylamine (chiral derivatizing agent)

-

Dicyclohexylcarbodiimide (DCC) or another suitable coupling agent

-

Anhydrous Dichloromethane (DCM)

-

1 M Hydrochloric acid (HCl)

-

Deionized water

-

Anhydrous sodium sulfate

-

HPLC system with UV detector

-

Standard C18 reversed-phase HPLC column

Procedure:

-

Derivatization Reaction: a. In a clean, dry vial, dissolve approximately 1 mg of the 2-methylpentanoic acid sample in 1 mL of anhydrous DCM. b. Add 1.2 equivalents of (S)-(-)-α-Methylbenzylamine. c. Add 1.1 equivalents of DCC. d. Seal the vial and allow the reaction to proceed at room temperature for 2-4 hours with gentle stirring.[11]

-

Work-up: a. Quench the reaction by adding 1 mL of 1 M HCl to remove excess amine. b. Separate the organic layer. c. Wash the organic layer with deionized water. d. Dry the organic layer over anhydrous sodium sulfate.[11] e. Filter and evaporate the solvent. Reconstitute the residue in the mobile phase for HPLC analysis.

-

HPLC Analysis: a. Column: Standard C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm). b. Mobile Phase: An isocratic mixture of acetonitrile and water (e.g., 60:40 v/v). The exact ratio should be optimized for best separation. c. Flow Rate: 1.0 mL/min. d. Detection: UV at 254 nm. e. Injection Volume: 10-20 µL.

-

Data Analysis: a. Inject the derivatized racemic standard to identify the retention times of the two diastereomeric products. b. Inject the derivatized sample. c. The two diastereomers will appear as two separate peaks. d. Calculate the enantiomeric excess (e.e.) using the peak areas (A1 and A2) of the two diastereomers: e.e. (%) = |(A1 - A2) / (A1 + A2)| * 100

Conclusion

This compound is a chiral molecule with significant relevance in diverse scientific disciplines. Its role as a metabolic byproduct offers potential as a disease biomarker, while its utility as a chiral building block is valuable in pharmaceutical and other industries. A thorough understanding of its properties, synthesis, and analytical methodologies is essential for researchers and developers working with this compound. The ability to produce and analyze this molecule in an enantiomerically pure form is a key enabling technology for its application in stereospecific synthesis and biological studies.

References

-

PubChem. (+)-2-Methylpentanoic acid. National Center for Biotechnology Information. [Link]

-

Human Metabolome Database. (±)-2-Methylpentanoic acid (HMDB0031580). [Link]

-

SIELC Technologies. 2-Methylpentanoic acid. [Link]

-

PubChem. 2-Methylvaleric acid. National Center for Biotechnology Information. [Link]

-

The Good Scents Company. 2-methyl valeric acid. [Link]

-

NIST WebBook. Pentanoic acid, 2-methyl-, methyl ester. [Link]

-

NIST WebBook. Pentanoic acid, 2-methyl-. [Link]

-

ResearchGate. Enantiomeric Synthesis of ( S )-2-Methylbutanoic Acid Methyl Ester, Apple Flavor, Using Lipases in Organic Solvent. [Link]

-

ResearchGate. The Synthesis of the High-Potency Sweetener, NC-00637. Part 1: The Synthesis of (S)-2-Methylhexanoic Acid. [Link]

-

PubChem. 2-Methylpentanoic acid, (R)-. National Center for Biotechnology Information. [Link]

-

ACS Publications. The Synthesis of the High-Potency Sweetener, NC-00637. Part 1: The Synthesis of (S)-2-Methylhexanoic Acid. [Link]

-

National Center for Biotechnology Information. An overview of chiral separations of pharmaceutically active substances by HPLC (2018–2020). [Link]

-

Chemistry LibreTexts. 5.8: Resolution: Separation of Enantiomers. [Link]

-

ElectronicsAndBooks.com. Enantiomeric separation and discrimination of 2-hydroxy acids as O-trifluoroacetylated (S). [Link]

Sources

- 1. (+)-2-Methylpentanoic acid | C6H12O2 | CID 642231 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. selleckchem.com [selleckchem.com]

- 3. 2-甲基戊酸 - 2-甲基戊酸, (±)-2-甲基戊酸 [sigmaaldrich.com]

- 4. 2-Methylvaleric acid | C6H12O2 | CID 7341 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. medchemexpress.com [medchemexpress.com]

- 6. researchgate.net [researchgate.net]

- 7. pubs.acs.org [pubs.acs.org]

- 8. 2-methyl valeric acid [thegoodscentscompany.com]

- 9. researchgate.net [researchgate.net]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. An overview of chiral separations of pharmaceutically active substances by HPLC (2018–2020) - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 2-Methylpentanoic Acid: From Discovery to Modern Applications

This guide provides a comprehensive overview of 2-methylpentanoic acid, a significant molecule in both chemical synthesis and biological systems. Tailored for researchers, scientists, and professionals in drug development, this document delves into the historical context of its discovery, classical and modern synthetic methodologies, physicochemical properties, and its expanding role in various scientific fields.

Introduction: The Significance of a Branched-Chain Fatty Acid

2-Methylpentanoic acid, also known as 2-methylvaleric acid, is a methyl-branched short-chain fatty acid.[1] Its structure, featuring a chiral center at the second carbon, gives rise to two enantiomers, (S)-(+)-2-methylpentanoic acid and (R)-(-)-2-methylpentanoic acid. This seemingly simple molecule has garnered interest for its presence in natural products, its application as a flavoring agent, and its utility as a building block in the synthesis of more complex molecules, including pharmaceuticals.[2]

As a member of the methyl-branched fatty acid class, it is characterized by a fatty acid acyl chain with a methyl branch.[1] These types of fatty acids are typically saturated and can contain one or more methyl groups.[1] 2-Methylpentanoic acid is found in various foods, including cheeses, and has a characteristic cheese-like, sour taste.[1][3]

The Historical Context: Unraveling the Synthesis of Chiral Acids

While a definitive "discovery" of 2-methylpentanoic acid by a single individual at a specific moment is not clearly documented in readily available historical records, its synthesis and characterization are intrinsically linked to the broader exploration of organic chemistry in the late 19th and early 20th centuries. The work of pioneering chemists like Phoebus Levene was instrumental in developing methods for the synthesis and resolution of optically active organic acids, which would have included structures like 2-methylpentanoic acid.

Levene, a Russian-born American biochemist, made significant contributions to the understanding of nucleic acids and proteins.[4][5][6] His extensive work on the stereochemistry of organic compounds and the resolution of racemic mixtures into their constituent enantiomers laid the groundwork for the synthesis of chiral molecules.[7] Although he is widely recognized for his (ultimately incorrect) tetranucleotide hypothesis of DNA, his foundational work in organic synthesis was vast, publishing over 700 papers on the chemical structures of biochemicals.[5][8] The methodologies developed in his laboratory for the synthesis of homologous series of α-substituted aliphatic acids were critical for the eventual preparation and study of compounds like 2-methylpentanoic acid.[7]

Early synthetic approaches to α-methylated carboxylic acids often relied on multi-step sequences that were challenging by modern standards. These methods paved the way for more efficient and stereoselective syntheses in the years to come.

Synthetic Methodologies: A Journey from Classical to Contemporary

The synthesis of 2-methylpentanoic acid can be approached through various classical and modern organic chemistry reactions. The choice of method often depends on the desired scale, stereochemical purity, and available starting materials.

Classical Approaches: Malonic Ester and Acetoacetic Ester Syntheses

Two of the most well-established methods for the synthesis of carboxylic acids, including 2-methylpentanoic acid, are the malonic ester synthesis and the acetoacetic ester synthesis.[9]

Malonic Ester Synthesis: This versatile method allows for the preparation of substituted acetic acids.[10][11] The key steps involve the deprotonation of diethyl malonate to form a nucleophilic enolate, followed by alkylation with an appropriate alkyl halide.[10][11] A second alkylation, followed by hydrolysis and decarboxylation, yields the desired carboxylic acid.[10][11]

Step-by-Step Malonic Ester Synthesis of 2-Methylpentanoic Acid:

-

Enolate Formation: Diethyl malonate is treated with a strong base, such as sodium ethoxide, to form the corresponding enolate.

-

First Alkylation: The enolate is reacted with a propyl halide (e.g., 1-bromopropane) to introduce the propyl group.

-

Second Enolate Formation and Alkylation: The resulting mono-alkylated ester is treated with a base again, followed by reaction with a methyl halide (e.g., methyl iodide) to introduce the methyl group at the α-position.

-

Hydrolysis and Decarboxylation: The dialkylated malonic ester is then subjected to acidic or basic hydrolysis to convert the ester groups to carboxylic acids. Subsequent heating leads to the decarboxylation of one of the carboxyl groups, yielding 2-methylpentanoic acid.

Modern Synthetic Routes

More contemporary methods offer improved efficiency, selectivity, and milder reaction conditions.

Nitrile Hydrolysis: A straightforward approach involves the hydrolysis of a corresponding nitrile.[12] For 2-methylpentanoic acid, this would start from 2-methylpentanenitrile, which can be prepared via nucleophilic substitution of a suitable alkyl halide with a cyanide salt.[12]

Oxidation of Aldehydes: A modern and environmentally friendly approach involves the oxidation of 2-methylpentanal. A patented method describes an aldol condensation of propanal under alkaline conditions to form the intermediate 2-methyl-2-pentenal, which is then oxidized to 2-methyl-2-pentenoic acid.[13] While this produces an unsaturated analog, similar oxidation strategies can be applied to the saturated aldehyde. The use of water as a solvent in such reactions highlights a move towards greener chemistry.[13]

Physicochemical and Analytical Characterization

A thorough understanding of the physical and chemical properties of 2-methylpentanoic acid is crucial for its application in research and development.

| Property | Value | Source |

| Molecular Formula | C6H12O2 | [14][15][16] |

| Molecular Weight | 116.16 g/mol | [14][15] |

| CAS Number | 97-61-0 | [3][15] |

| Melting Point | -85.0 °C | [17] |

| Boiling Point | 196-197 °C | |

| Appearance | Colorless liquid | |

| Solubility | Soluble in water | [1] |

| pKa | Weakly acidic | [1] |

Spectroscopic Data:

-

Nuclear Magnetic Resonance (NMR): NMR spectroscopy is essential for the structural elucidation of 2-methylpentanoic acid. The 1H NMR spectrum will show characteristic signals for the methyl, methylene, and methine protons, with their respective chemical shifts and coupling patterns confirming the connectivity. 13C NMR will show distinct peaks for each of the six carbon atoms.

-

Infrared (IR) Spectroscopy: The IR spectrum will be dominated by a broad absorption band in the region of 2500-3300 cm-1, characteristic of the O-H stretching of the carboxylic acid, and a strong, sharp absorption around 1710 cm-1 corresponding to the C=O stretching of the carbonyl group.

-

Mass Spectrometry (MS): Mass spectrometry provides information about the molecular weight and fragmentation pattern. The electron ionization (EI) mass spectrum will show a molecular ion peak (M+) at m/z 116, along with other characteristic fragment ions.

Applications in Drug Development and Other Fields

The structural motif of 2-methylpentanoic acid is found in a number of biologically active molecules and serves as a valuable synthon in medicinal chemistry.

-

Chiral Building Block: The presence of a stereocenter makes enantiomerically pure forms of 2-methylpentanoic acid valuable starting materials for the asymmetric synthesis of pharmaceuticals. The specific stereochemistry of a drug molecule is often critical for its pharmacological activity and can significantly impact its efficacy and safety profile.

-

Valproic Acid Analogs: Valproic acid (2-propylpentanoic acid) is a widely used anticonvulsant and mood-stabilizing drug. 2-Methylpentanoic acid is a structural analog, and research into the structure-activity relationships of valproic acid derivatives often includes the synthesis and evaluation of compounds incorporating the 2-methylpentanoic acid scaffold.

-

Flavor and Fragrance Industry: As a naturally occurring compound with a distinct aroma, 2-methylpentanoic acid and its esters are used in the food and fragrance industries.[2][3]

Conclusion: A Molecule of Enduring Relevance

From its conceptual origins in the foundational era of organic chemistry to its modern applications in stereoselective synthesis and drug discovery, 2-methylpentanoic acid has proven to be a molecule of significant and lasting interest. Its straightforward yet functionally important structure provides a versatile platform for chemical modification and has cemented its place in the toolbox of synthetic and medicinal chemists. The continued development of efficient and environmentally benign synthetic methods will undoubtedly expand its utility in the years to come.

References

-

FooDB. (2010, April 8). Showing Compound 2-Methylpentanoic acid (FDB008203). Retrieved from [Link]

-

Brainly. (2023, September 7). Show how you would synthesize 2-methylpentanoic acid using either a malonic ester synthesis or an acetoacetic acid synthesis. Retrieved from [Link]

-

PubChem. (+)-2-Methylpentanoic acid. Retrieved from [Link]

-

Filo. (2025, September 5). How will you prepare 2-methylpentanoic acid starting from a suitable alkyl halide? Write the sequence of reactions involved. Retrieved from [Link]

-

Study.com. Show how to use a malonic ester synthesis to prepare the given compound: 2-Methylpentanoic acid. Retrieved from [Link]

-

Cheméo. Chemical Properties of Pentanoic acid, 2-methyl- (CAS 97-61-0). Retrieved from [Link]

- Levene, P. A., & Kuna, M. (1941). HOMOLOGOUS SERIES OF α-SUBSTITUTED ALIPHATIC ACIDS. Journal of Biological Chemistry, 141(2), 391-406.

- Google Patents. (2012). Production method of 2-methyl-2-pentenoic acid.

-

Online Chemistry Notes. (2022, June 22). Malonic ester synthesis (of carboxylic acids). Retrieved from [Link]

-

DNA From the Beginning. Phoebus Levene (1869-1940). Retrieved from [Link]

-

Wikipedia. Phoebus Levene. Retrieved from [Link]

-

Wikidata. 2-methylpentanoic acid. Retrieved from [Link]

-

Britannica. Phoebus Levene. Retrieved from [Link]

- Frixione, E., & Ruiz-Zamarripa, L. (2019). The “scientific catastrophe” in nucleic acids research that boosted molecular biology. Journal of Biological Chemistry, 294(7), 2249–2255.

-

NIST WebBook. Pentanoic acid, 2-methyl-. Retrieved from [Link]

-

Human Metabolome Database. (±)-2-Methylpentanoic acid (HMDB0031580). Retrieved from [Link]

Sources

- 1. Showing Compound 2-Methylpentanoic acid (FDB008203) - FooDB [foodb.ca]

- 2. selleckchem.com [selleckchem.com]

- 3. 2-甲基戊酸 ≥98%, FCC, FG | Sigma-Aldrich [sigmaaldrich.com]

- 4. Phoebus Levene :: DNA from the Beginning [dnaftb.org]

- 5. Phoebus Levene - Wikipedia [en.wikipedia.org]

- 6. Phoebus Levene | Discoveries & Biography | Britannica [britannica.com]

- 7. pubs.acs.org [pubs.acs.org]

- 8. The “scientific catastrophe” in nucleic acids research that boosted molecular biology - PMC [pmc.ncbi.nlm.nih.gov]

- 9. brainly.com [brainly.com]

- 10. homework.study.com [homework.study.com]

- 11. Malonic ester synthesis (of carboxylic acids): [chemicalnote.com]

- 12. ) How will you prepare 2-methy Ipertanoic acid starting from a suitable a.. [askfilo.com]

- 13. CN102653510A - Production method of 2-methyl-2-pentenoic acid - Google Patents [patents.google.com]

- 14. (+)-2-Methylpentanoic acid | C6H12O2 | CID 642231 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 15. Pentanoic acid, 2-methyl- (CAS 97-61-0) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 16. Pentanoic acid, 2-methyl- [webbook.nist.gov]

- 17. 2-methylpentanoic acid - Wikidata [wikidata.org]

A Comprehensive Spectroscopic Guide to (S)-2-Methylpentanoic Acid: Elucidating Structure Through NMR, IR, and Mass Spectrometry

This in-depth technical guide provides a detailed analysis of the spectroscopic data for (S)-2-Methylpentanoic Acid, a chiral carboxylic acid of interest in pharmaceutical and metabolic research. This document is intended for researchers, scientists, and drug development professionals, offering field-proven insights into the interpretation of Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. Beyond a simple presentation of data, this guide delves into the causality behind experimental choices and provides a framework for robust spectroscopic analysis.

Introduction: The Significance of Spectroscopic Characterization

This compound, a branched-chain fatty acid, plays a role in various biological processes and serves as a chiral building block in organic synthesis.[1][2] Its enantiomeric purity is often critical for its biological activity and therapeutic potential, making accurate structural elucidation and stereochemical determination paramount. Spectroscopic techniques are the cornerstone of this characterization, providing a detailed fingerprint of the molecule's structure and connectivity. This guide will systematically dissect the ¹H NMR, ¹³C NMR, IR, and MS data of 2-methylpentanoic acid, offering a comprehensive understanding of its spectral features. While standard spectroscopic methods do not differentiate between enantiomers in a non-chiral environment, this guide will also address advanced techniques for chiral analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy: A Window into the Molecular Skeleton